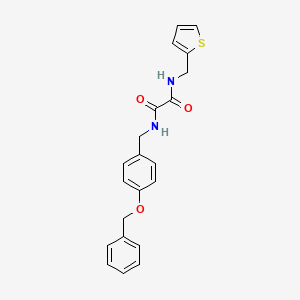

N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

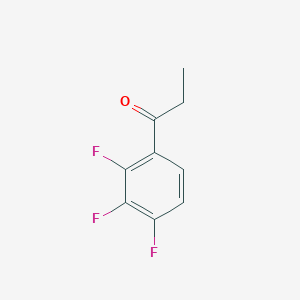

N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as BTO, is a potent and selective inhibitor of the protein-protein interaction between bromodomain-containing protein 4 (BRD4) and acetylated lysine residues on histone proteins. This interaction is critical for the recruitment of transcriptional machinery to chromatin, and inhibition of this interaction has been shown to have anti-tumor effects in preclinical models.

Applications De Recherche Scientifique

Copper-Catalyzed Coupling Reactions

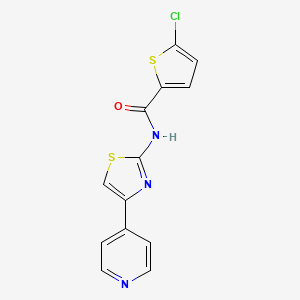

- Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation reactions. This system efficiently couples (hetero)aryl chlorides with aromatic and aliphatic primary amides, and it has shown success in the arylation of lactams and oxazolidinones (Subhadip De et al., 2017).

Synthesis of Novel Compounds

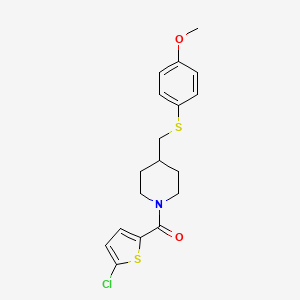

- A variety of novel compounds, including polymers and derivatives, have been synthesized using thiophene-related structures. These compounds have shown potential applications in areas such as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Ş. Küçükgüzel et al., 2013).

Crystallography and Molecular Docking Studies

- Studies on the crystal structures of various derivatives, including those involving thiophene rings, have been conducted. These studies help in understanding the molecular architecture and potential interactions for various applications, such as tyrosinase inhibition (Huey Chong Kwong et al., 2017).

Polymer Chemistry and Material Science

- Conducting copolymers involving thiophene derivatives have been synthesized and characterized for various applications, including in the field of material science (E. Turac et al., 2014).

Pharmaceutical Compound Library and Ligand Discovery

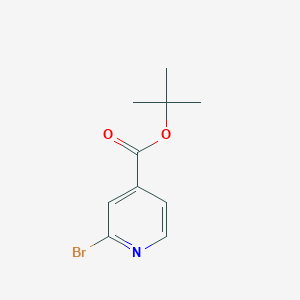

- N,N'-bis(thiophene-2-ylmethyl)oxalamide was identified from a pharmaceutical compound library as a general ligand effective for copper-catalyzed C-O cross-couplings. This highlights the potential of pharmaceutical libraries in discovering new ligand structures for chemical synthesis (V. Chan et al., 2019).

Novel Nitric Oxide-Hydrogen Sulfide-Releasing Hybrids

- Research on NOSH compounds, which are hybrids of aspirin bearing both nitric oxide and hydrogen sulfide-releasing moieties, has been conducted. These compounds have shown promising results in inhibiting the growth of various human cancer cell lines (R. Kodela et al., 2012).

Propriétés

IUPAC Name |

N-[(4-phenylmethoxyphenyl)methyl]-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c24-20(21(25)23-14-19-7-4-12-27-19)22-13-16-8-10-18(11-9-16)26-15-17-5-2-1-3-6-17/h1-12H,13-15H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMQABVGAFKQEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646481.png)

![2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2646482.png)

![2-({4-[(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}amino)benzoic acid](/img/structure/B2646490.png)

![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2646495.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2646500.png)

![2-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzonitrile](/img/structure/B2646502.png)

![N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide](/img/structure/B2646503.png)